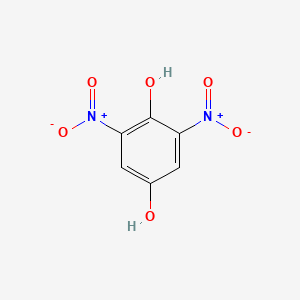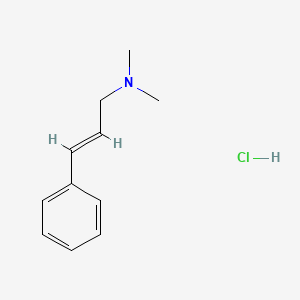![molecular formula C16H18Cl3N5O4 B11940802 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride CAS No. 62442-71-1](/img/structure/B11940802.png)
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride is a complex organic compound with the molecular formula C16H18Cl3N5O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves multiple steps, starting with the preparation of the isoalloxazine coreThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazine compounds .
Aplicaciones Científicas De Investigación
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isoalloxazine chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with flavoproteins and other isoalloxazine-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dimethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Similar structure but with methyl groups instead of chlorine atoms.
7,8-Diethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Contains ethyl groups instead of chlorine atoms.
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine: The non-hydrochloride form of the compound.
Uniqueness
The uniqueness of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Propiedades
Número CAS |
62442-71-1 |
|---|---|
Fórmula molecular |
C16H18Cl3N5O4 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
10-[2-[bis(2-hydroxyethyl)amino]ethyl]-7,8-dichlorobenzo[g]pteridine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N5O4.ClH/c17-9-7-11-12(8-10(9)18)23(2-1-22(3-5-24)4-6-25)14-13(19-11)15(26)21-16(27)20-14;/h7-8,24-25H,1-6H2,(H,21,26,27);1H |
Clave InChI |
RIFQECHUDPQJEL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)


![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)




![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
